Idasanutlin

Description

Properties

IUPAC Name |

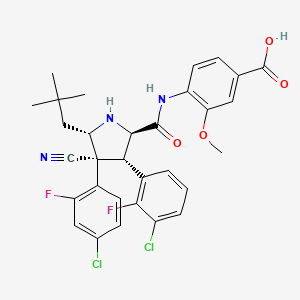

4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTXCJFHQKSQQM-LJQIRTBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29Cl2F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025954 | |

| Record name | 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229705-06-9 | |

| Record name | Idasanutlin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229705069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idasanutlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2- fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2- carboxamido)-3-methoxy-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDASANUTLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSQ883V35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Idasanutlin mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Idasanutlin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (RG7388) is a potent, selective, second-generation small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1] By disrupting this critical negative regulatory axis, this compound reactivates the tumor suppressor functions of wild-type p53 (TP53), leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations. It is intended for scientific professionals engaged in oncology research and drug development.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The p53 tumor suppressor protein is a crucial transcription factor that responds to cellular stress, such as DNA damage, by orchestrating a response that includes cell cycle arrest, DNA repair, and apoptosis.[3] In approximately 50% of human cancers, the TP53 gene is mutated, inactivating its protective functions. However, in the remaining cancers that retain wild-type TP53, the p53 protein is often functionally inactivated by other mechanisms.[1]

The primary negative regulator of p53 is MDM2, an E3 ubiquitin ligase.[4] The MDM2-p53 interaction is an autoregulatory feedback loop where p53 activation transcriptionally upregulates MDM2, which in turn binds to p53 and suppresses its activity through three main mechanisms:

-

Ubiquitination: MDM2 ubiquitinates p53, targeting it for proteasomal degradation.[4]

-

Transcriptional Inhibition: MDM2 binding to the N-terminal transactivation domain of p53 directly blocks its ability to activate target genes.[5]

-

Nuclear Export: MDM2 facilitates the export of p53 from the nucleus to the cytoplasm, preventing its access to target DNA.[4]

Overexpression or amplification of the MDM2 gene, observed in numerous cancers, leads to excessive p53 suppression, thereby promoting cell survival and proliferation.[1] This makes the disruption of the MDM2-p53 interaction a compelling therapeutic strategy for cancers harboring wild-type TP53.[6] this compound belongs to the "nutlin" class of compounds, which are designed to fit into the hydrophobic pocket on MDM2 where p53 binds, thereby preventing the interaction and liberating p53 from MDM2's negative control.[1]

Core Mechanism of Action of this compound

This compound is a pyrrolidine-based, orally bioavailable small molecule that potently and selectively antagonizes the MDM2-p53 interaction.[7] It was developed to improve upon the potency and pharmacokinetic profile of first-generation nutlins.[1]

The core mechanism involves the following steps:

-

Binding to MDM2: this compound mimics the key p53 residues (Phe19, Trp23, and Leu26) that interact with the MDM2 protein.[4] It binds with high affinity to the p53-binding pocket on MDM2.

-

Inhibition of Interaction: This binding physically blocks the interaction between MDM2 and p53.

-

p53 Stabilization and Accumulation: Freed from MDM2-mediated degradation, wild-type p53 protein accumulates in the nucleus of cancer cells.

-

p53 Pathway Activation: The stabilized p53 acts as a transcription factor, activating a cascade of downstream target genes. This leads to p53-dependent cellular outcomes, primarily cell cycle arrest and apoptosis.[7][8]

Preclinical studies consistently show that treatment with this compound leads to a rapid, dose-dependent increase in the expression of p53 and its downstream targets, such as the cell cycle inhibitor p21 (CDKN1A) and pro-apoptotic proteins.[3]

Pharmacodynamics: Cellular and In Vivo Effects

The reactivation of p53 by this compound triggers distinct cellular responses that contribute to its anti-tumor activity.

-

Cell Cycle Arrest: A primary outcome of p53 activation is cell cycle arrest, predominantly at the G1 phase.[1][9] This is mediated by the p53 target gene CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases (CDKs). Studies in acute myeloid leukemia (AML) and osteosarcoma cell lines show that this compound induces a robust G1 arrest.[1][3]

-

Apoptosis: In many tumor cells, sustained p53 activation leads to programmed cell death (apoptosis).[1] p53 transcriptionally activates pro-apoptotic members of the BCL-2 family, such as BAX and PUMA. The combination of this compound with the BCL-2 inhibitor venetoclax has shown synergistic activity in AML models, suggesting that this compound "primes" cells for apoptosis by increasing pro-apoptotic signals, which are then unleashed by direct BCL-2 inhibition.[9]

-

In Vivo Activity: In preclinical xenograft models of neuroblastoma and AML with wild-type TP53, this compound monotherapy or in combination with other agents leads to significant tumor growth inhibition and increased survival.[9][10] Pharmacodynamic studies in these models confirm on-target activity, showing maximal p53 pathway activation 3-6 hours after treatment.[11][12]

Quantitative Analysis of this compound's Potency and Efficacy

The potency of this compound has been characterized in various biochemical and cellular assays. It is important to note that IC50 and Ki values can vary significantly between different assays and experimental conditions.[13][14]

Table 1: In Vitro Potency of this compound

| Assay Type | Target/System | Value | Reference |

| Biochemical Assay | p53-MDM2 Interaction (HTRF) | IC50: 6 nM | [15] |

| Cellular Antiproliferative | SJSA-1 (Osteosarcoma, TP53-wt) | IC50: 0.01 µM | [15] |

| Cellular Antiproliferative | HCT116 (Colon, TP53-wt) | IC50: 0.01 µM | [15] |

| Cellular Antiproliferative | MOLM-13 (AML, TP53-wt, FLT3-ITD) | IC50: ~0.5 µM (at 24h) | [16] |

| Cellular Antiproliferative | MV4-11 (AML, TP53-wt, FLT3-ITD) | IC50: ~10 µM (at 24h) | [16] |

| Cellular Antiproliferative | OCI-AML2 (AML, TP53-wt, FLT3-wt) | IC50: ~10 µM (at 24h) | [16] |

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory AML (Phase 1/1b)

| Treatment Arm | Patient Population | Composite Response Rate (CR + CRi/MLFS + CRp) | Reference |

| This compound Monotherapy | R/R AML | 7.7% | [17] |

| This compound + Cytarabine | R/R AML (TP53-wt) | 35.6% | [18] |

| Cytarabine Monotherapy | R/R AML (TP53-wt) | 18.9% | [18] |

| CR: Complete Remission; CRi: CR with incomplete hematologic recovery; MLFS: Morphological Leukemia-Free State; CRp: CR with incomplete platelet recovery. Note: The Phase III MIRROS trial of this compound plus cytarabine was terminated for futility as it did not meet its primary endpoint of improving overall survival.[19][20] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of standardized biochemical and cell-based assays.

p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: This biochemical assay quantifies the inhibition of the protein-protein interaction between p53 and MDM2 in a cell-free system.

-

Protocol:

-

Recombinant GST-tagged MDM2 and a biotinylated p53-derived peptide are incubated together in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT).[15]

-

Test compounds (like this compound) are added in serial dilutions.

-

After incubation (e.g., 1 hour at 37°C), detection reagents are added: Europium (Eu)-labeled streptavidin (binds biotin-p53) and Allophycocyanin (APC)-labeled anti-GST antibody (binds GST-MDM2).[15]

-

If the p53-MDM2 interaction occurs, the Eu and APC fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

-

The HTRF signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the interaction. IC50 values are calculated from the dose-response curve.[15]

-

Western Blotting for Pathway Analysis

-

Principle: This technique is used to detect and quantify changes in protein levels (e.g., p53, MDM2, p21) in cells following treatment.

-

Protocol:

-

Cancer cell lines (e.g., MCF-7, SJSA-1) are treated with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 8 or 24 hours).[3]

-

Cells are lysed, and total protein is quantified using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the target proteins (p53, MDM2, p21) and a loading control (e.g., GAPDH, β-actin).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

Cell Viability (MTT) Assay

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic or cytostatic effects of a compound.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).[11]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated (e.g., 4 hours), allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Results are expressed as a percentage of the viability of control-treated cells, and IC50 values are calculated.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Principle: Allows for the high-throughput analysis of individual cells to determine cell cycle distribution and the proportion of apoptotic cells.

-

Protocol (Cell Cycle):

-

Cells are treated with this compound for a set time (e.g., 24 hours).[3]

-

Cells are harvested, fixed (e.g., with cold 70% ethanol), and stained with a DNA-intercalating dye like Propidium Iodide (PI) in the presence of RNase.

-

The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in G0/G1, S, and G2/M phases.

-

-

Protocol (Apoptosis):

-

Cells are treated as above.

-

Cells are harvested and stained with FITC-conjugated Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) or PI.[3]

-

Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells. 7-AAD/PI enters late apoptotic or necrotic cells with compromised membranes.

-

Analysis by flow cytometry allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations.

-

Visualizations: Pathways and Workflows

References

- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. selleckchem.com [selleckchem.com]

- 16. The Cellular p53 Inhibitor MDM2 and the Growth Factor Receptor FLT3 as Biomarkers for Treatment Responses to the MDM2-Inhibitor this compound and the MEK1 Inhibitor Cobimetinib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmacoj.com [pharmacoj.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. bionews.com [bionews.com]

A comprehensive overview for researchers, scientists, and drug development professionals

An In-depth Technical Guide to the Discovery and Synthesis of Idasanutlin

Introduction

This compound (RG7388) is a potent and selective, orally available small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1][2] It represents a second-generation compound in the "nutlin" class of MDM2 inhibitors, developed to improve upon the potency and pharmacokinetic profile of earlier iterations.[3] this compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53, leading to the reactivation of p53's transcriptional activity and subsequent induction of apoptosis in cancer cells with wild-type p53.[1][4] This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

The discovery of this compound stems from the pioneering work on "nutlins," the first small-molecule inhibitors that target the MDM2-p53 interaction, discovered by Vassilev et al. in 2004.[3] These initial compounds demonstrated the therapeutic potential of reactivating p53 by inhibiting its primary negative regulator, MDM2.[3] this compound was developed to enhance the stereochemical and conformational properties of the earlier spirooxindole series of MDM2 inhibitors.[3] The introduction of a cyanopyrrolidine core was intended to provide greater flexibility, leading to improved potency, selectivity, and a better pharmacokinetic profile compared to its predecessors like RG7112.[3]

Mechanism of Action: The p53-MDM2 Signaling Pathway

Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[5] In many cancers with wild-type p53, MDM2 is overexpressed, effectively inactivating the p53 pathway and promoting cell proliferation and survival.[1][2]

This compound binds to MDM2 in the p53-binding pocket, blocking the protein-protein interaction.[1][4] This prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 in the nucleus.[1][4] The stabilized p53 can then activate the transcription of its target genes, which are involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX).[6][7] This ultimately leads to the selective death of cancer cells.

References

- 1. Facebook [cancer.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Cellular p53 Inhibitor MDM2 and the Growth Factor Receptor FLT3 as Biomarkers for Treatment Responses to the MDM2-Inhibitor this compound and the MEK1 Inhibitor Cobimetinib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Preclinical Pharmacokinetic Profile of Idasanutlin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of idasanutlin, a potent and selective second-generation small-molecule inhibitor of the p53-MDM2 interaction.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is crucial for its continued development and for optimizing its therapeutic application in oncology.[3][4]

Introduction to this compound and its Mechanism of Action

This compound (RG7388) is an orally available antagonist of the Mouse Double Minute 2 (MDM2) protein.[5] In many cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated by overexpression of MDM2, which targets p53 for degradation.[5][6][7] this compound binds to MDM2, blocking the MDM2-p53 interaction and thereby preventing the degradation of p53.[5] This leads to the reactivation of the p53 pathway, resulting in cell cycle arrest and apoptosis in tumor cells.[8][9][10] As a second-generation MDM2 inhibitor, this compound was developed to have improved potency, selectivity, and pharmacokinetic properties compared to earlier compounds.[1][11]

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the reactivation of the p53 tumor suppressor pathway. The following diagram illustrates this process.

Caption: this compound's mechanism of action via inhibition of MDM2-p53 interaction.

Preclinical Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound and its intravenous prodrug, RO6839921, in preclinical models.

Table 1: Pharmacokinetics of Active this compound in Plasma and Tumors of SHSY5Y-Luc Orthotopic Tumor-Bearing Mice Following a Single Intravenous Dose of RO6839921 (equivalent to 100 mg/kg of active this compound)[12]

| Parameter | Plasma | Tumor |

| Cmax | 133 ± 7 µg/mL | 18.2 ± 2.3 µg/mL |

| Tmax | 1 h | 3 h |

| Concentration at 24h | 0.1 ± 0.04 µg/mL | 0.16 ± 0.1 µg/mL |

| Half-life (t1/2) | 3.2 ± 0.5 h | - |

Data are presented as mean ± standard deviation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

This compound is designed for oral administration.[5] While specific preclinical oral bioavailability data is limited in the provided search results, a clinical study in patients with solid tumors determined the absolute bioavailability to be moderate at 40.1%.[12][13]

Distribution

This compound exhibits high protein binding.[8] The volume of distribution in humans is moderate.[12] In a preclinical mouse model, after intravenous administration of its prodrug, this compound distributed to tumor tissue, reaching peak concentrations at 3 hours.[14]

Metabolism

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C8, as well as UDP-glucuronosyltransferase 1A3 (UGT1A3).[8][15] The major circulating metabolite is M4.[8] Some direct biliary excretion of the parent drug also contributes to its overall clearance.[15]

Excretion

Following oral administration in humans, the excretion of this compound-related compounds is primarily through the fecal route, accounting for 91.5% of the administered dose.[12] A negligible amount is recovered in the urine.[12] This suggests that renal impairment is unlikely to significantly affect the exposure to this compound.[12]

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. Below are outlines of key experimental methodologies.

In Vivo Pharmacokinetic Study in Mice[12]

-

Animal Model: SHSY5Y-Luc orthotopic tumor-bearing mice.

-

Drug Formulation and Administration: RO6839921, an intravenous prodrug of this compound, was administered as a single intravenous dose equivalent to 100 mg/kg of active this compound.

-

Sample Collection:

-

Plasma samples were collected at 15 minutes, 30 minutes, 1 hour, 3 hours, 6 hours, and 24 hours post-treatment.

-

Tumor samples were harvested at 3, 6, and 24 hours post-treatment.

-

-

Analytical Method: The concentration of active this compound in plasma and tumor homogenates was determined using liquid chromatography-mass spectrometry (LC-MS).

General Preclinical Pharmacokinetic Study Workflow

A typical workflow for a preclinical pharmacokinetic study is depicted in the following diagram. This process is iterative and essential for characterizing the ADME properties of a new chemical entity like this compound.[3][16]

Caption: A generalized workflow for preclinical pharmacokinetic studies.

Conclusion

The preclinical pharmacokinetic studies of this compound have provided valuable insights into its ADME properties. The intravenous prodrug, RO6839921, effectively delivers active this compound to both plasma and tumor tissue in a mouse model.[14] The metabolism is well-characterized, involving major CYP and UGT enzymes, and the primary route of excretion is fecal. While the available quantitative data from preclinical models is somewhat limited, it lays the groundwork for further investigation and supports the continued clinical development of this compound as a promising therapy for cancers with wild-type TP53. Further studies in different preclinical species and with various dosing regimens will be instrumental in refining our understanding of its pharmacokinetic profile and its translation to clinical practice.

References

- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MDM2-mediated suppression of p53 with this compound: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 4. prisysbiotech.com [prisysbiotech.com]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Cellular p53 Inhibitor MDM2 and the Growth Factor Receptor FLT3 as Biomarkers for Treatment Responses to the MDM2-Inhibitor this compound and the MEK1 Inhibitor Cobimetinib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A single-center, open-label study investigating the excretion balance, pharmacokinetics, metabolism, and absolute bioavailability of a single oral dose of [14C]-labeled this compound and an intravenous tracer dose of [13C]-labeled this compound in a single cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. admescope.com [admescope.com]

Idasanutlin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idasanutlin (also known as RG7388 and RO5503781) is a potent and selective, orally bioavailable small molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name 4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid.[1] Its structure is characterized by a central pyrrolidine ring with multiple chiral centers, contributing to its high specificity and potency.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid[1] |

| CAS Number | 1229705-06-9[1] |

| Molecular Formula | C₃₁H₂₉Cl₂F₂N₃O₄[1] |

| SMILES | CC(C)(C)C[C@H]1--INVALID-LINK--C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F">C@@(C#N)C4=C(C=C(C=C4)Cl)F[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 616.48 g/mol [2] |

| Appearance | Solid powder |

| Solubility | DMSO: 100 mg/mL, Ethanol: 8 mg/mL, Water: < 1 mg/mL[3] |

| Storage Temperature | -20°C[3] |

Mechanism of Action: The p53 Signaling Pathway

This compound's primary mechanism of action is the inhibition of the MDM2-p53 interaction. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis.

This compound competitively binds to the p53-binding pocket of MDM2, preventing the interaction between the two proteins.[1] This inhibition stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then acts as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21) and pro-apoptotic genes like BAX and PUMA. The induction of p21 leads to cell cycle arrest, primarily at the G1 phase, while the activation of pro-apoptotic proteins initiates the intrinsic apoptotic cascade.

Caption: The p53 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the ability of this compound to disrupt the interaction between MDM2 and a p53-derived peptide.

Methodology:

-

Reagents:

-

GST-tagged recombinant human MDM2 protein.

-

Biotinylated p53 peptide.

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-XL665 (acceptor fluorophore).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well low-volume white plate, add GST-MDM2 and the biotinylated p53 peptide.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Incubate for 60 minutes at room temperature.

-

Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Europium) and 665 nm (XL665).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the MDM2-p53 interaction. This compound has a reported IC₅₀ of 6 nM in this assay.[4]

-

Caption: Workflow for the MDM2-p53 HTRF binding assay.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Culture:

-

Culture cancer cells with wild-type TP53 (e.g., SJSA-1, MCF-7) in appropriate media.

-

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Western Blot Analysis of p53 and p21

This technique is used to confirm the on-target effect of this compound by detecting the accumulation of p53 and its downstream target, p21.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cancer cells with this compound or DMSO for various time points (e.g., 8, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

-

Conclusion

This compound is a well-characterized MDM2 antagonist with a clear mechanism of action involving the reactivation of the p53 tumor suppressor pathway. Its chemical and physical properties have been defined, and robust experimental protocols are available to assess its biological activity. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into its clinical efficacy and potential combination therapies is ongoing.

References

- 1. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Idasanutlin and p53 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. It is designed for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the p53 pathway. This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The p53 Tumor Suppressor and the Rationale for MDM2 Inhibition

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1][2] In response to cellular stress signals such as DNA damage, oncogene activation, or hypoxia, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair.[1][3] The inactivation of the p53 pathway is a near-universal feature of human cancers, occurring in approximately 50% of cases through direct mutation of the TP53 gene.[1][4] In many other cancers that retain wild-type TP53, the p53 protein is functionally inactivated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[4]

MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This interaction is a critical cellular homeostatic mechanism, forming a negative feedback loop where p53 transcriptionally upregulates MDM2, which in turn suppresses p53 activity.[4] In numerous malignancies, amplification of the MDM2 gene or overexpression of the MDM2 protein leads to excessive p53 degradation, effectively abrogating its tumor-suppressive functions and promoting cancer cell survival and proliferation.[4][5] This dependency on MDM2 for p53 inactivation presents a compelling therapeutic target.

The development of small-molecule inhibitors that disrupt the MDM2-p53 interaction is a promising strategy to reactivate endogenous wild-type p53 in cancer cells. By preventing MDM2 from binding to p53, these inhibitors stabilize p53, leading to the activation of downstream p53 target genes and the restoration of its tumor-suppressive functions, ultimately inducing cell cycle arrest or apoptosis in cancer cells.[5]

This compound (RG7388): A Potent and Selective MDM2 Antagonist

This compound, also known as RG7388, is a second-generation, orally available, small-molecule antagonist of MDM2.[4] It was developed to improve upon the potency and pharmacokinetic properties of earlier MDM2 inhibitors like nutlin-3a.[4] this compound binds to the p53-binding pocket of MDM2 with high affinity and selectivity, thereby disrupting the MDM2-p53 interaction.[6][7] This leads to the stabilization and accumulation of p53, resulting in the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[3][8]

Mechanism of Action

The core mechanism of this compound is the reactivation of the p53 signaling pathway in cancer cells with wild-type TP53. By inhibiting the MDM2-p53 interaction, this compound triggers a cascade of events that collectively suppress tumor growth.

References

- 1. medicine.tulane.edu [medicine.tulane.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Idasanutlin's Impact on Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idasanutlin (RG7388) is a potent and selective small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.[1][2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the targeted degradation of p53 and allowing cancer cells to proliferate unchecked.[3] this compound disrupts the MDM2-p53 interaction, thereby stabilizing and activating p53.[4] This activation triggers a cascade of downstream events, most notably cell cycle arrest and, in some cases, apoptosis, making this compound a promising therapeutic agent in oncology.[2] This technical guide provides an in-depth analysis of this compound's effect on cell cycle arrest, detailing the underlying molecular mechanisms, quantitative data from key studies, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: The MDM2-p53 Axis

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage.[3] A primary mechanism of p53 regulation is its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] this compound binds to the p53-binding pocket of MDM2, preventing this interaction.[5] The resulting stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes.[1][4]

One of the most critical p53 target genes in the context of cell cycle control is CDKN1A, which encodes the cyclin-dependent kinase inhibitor 1, also known as p21.[6] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1. By inhibiting these kinases, p21 effectively halts the cell cycle at the G1/S and G2/M checkpoints, preventing DNA replication and cell division.[7]

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Caption: this compound inhibits MDM2, leading to p53 stabilization and p21-mediated cell cycle arrest.

Quantitative Effects on Cell Cycle Distribution

Treatment of p53 wild-type cancer cells with this compound results in a significant accumulation of cells in the G1 phase of the cell cycle. This effect is dose-dependent, with higher concentrations of the drug leading to a more pronounced G1 arrest.[6] The tables below summarize quantitative data from studies on various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Osteosarcoma and Breast Cancer Cell Lines

| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M | Reference |

| MCF-7 | DMSO (Control) | 55.2 | 30.1 | 14.7 | [6] |

| This compound (0.05 µM) | 85.1 | 8.9 | 6.0 | [6] | |

| This compound (0.5 µM) | 90.3 | 5.2 | 4.5 | [6] | |

| This compound (5 µM) | 92.5 | 3.1 | 4.4 | [6] | |

| U-2 OS | DMSO (Control) | 60.3 | 25.4 | 14.3 | [6] |

| This compound (0.05 µM) | 82.4 | 10.5 | 7.1 | [6] | |

| This compound (0.5 µM) | 88.7 | 6.8 | 4.5 | [6] | |

| This compound (5 µM) | 91.2 | 4.3 | 4.5 | [6] | |

| SJSA-1 | DMSO (Control) | 48.9 | 35.7 | 15.4 | [6] |

| This compound (0.05 µM) | 79.8 | 12.1 | 8.1 | [6] | |

| This compound (0.5 µM) | 85.6 | 8.3 | 6.1 | [6] | |

| This compound (5 µM) | 89.3 | 5.4 | 5.3 | [6] |

Table 2: Protein Expression Changes Following this compound Treatment

| Cell Line | Treatment | p53 Expression | p21 Expression | Reference |

| MCF-7 | This compound (0.05 µM) | Strong Increase | Potent Increase | [6] |

| U-2 OS | This compound (0.05 µM) | Strong Increase | Potent Increase | [6] |

| SJSA-1 | This compound (0.05 µM) | Strong Increase | Potent Increase | [6] |

| OCI-AML2 | This compound | ~50% Increase | Not Quantified | [7] |

Experimental Protocols

Cell Culture and Drug Treatment

Cancer cell lines (e.g., MCF-7, U-2 OS, SJSA-1) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to attach overnight. This compound, dissolved in DMSO, is then added to the culture medium at the desired final concentrations. A DMSO-only control is run in parallel.

Western Blotting for p53 and p21

Objective: To qualitatively and semi-quantitatively assess the expression levels of p53 and p21 proteins following this compound treatment.

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53 (e.g., 1:200 dilution) and p21 (e.g., 1:1000 dilution).[6] A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Washing: The membrane is washed three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Flow Cytometry for Cell Cycle Analysis

Objective: To quantitatively determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: Cells are resuspended in PBS and fixed by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[8] Fixation is typically carried out for at least 2 hours at -20°C.[8]

-

Washing: The fixed cells are washed with PBS to remove the ethanol.

-

Staining: The cell pellet is resuspended in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.[9]

-

Incubation: The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.

-

Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of cell count versus fluorescence intensity. This allows for the deconvolution of the cell population into G0/G1, S, and G2/M phases.

Caption: Experimental workflow for assessing this compound's effect on cell cycle and protein expression.

Logical Framework for this compound's Effect

The induction of cell cycle arrest by this compound is a logical consequence of its mechanism of action in p53 wild-type cells. The following diagram illustrates the logical flow from drug administration to the observed cellular outcome.

Caption: Logical progression from this compound administration to G1 cell cycle arrest.

Conclusion

This compound effectively induces cell cycle arrest, primarily at the G1 phase, in p53 wild-type cancer cells. This is a direct consequence of its ability to inhibit the MDM2-p53 interaction, leading to the stabilization of p53 and the subsequent upregulation of the CDK inhibitor p21. The quantitative data from multiple cell lines consistently demonstrate a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations. The experimental protocols of Western blotting and flow cytometry are crucial for elucidating and quantifying these effects. This in-depth understanding of this compound's impact on the cell cycle is vital for its continued development and clinical application as a targeted anti-cancer therapeutic. While this compound has shown promise, it is important to note that prolonged treatment can lead to the emergence of p53-mutated resistant cells.[3] Furthermore, the induction of apoptosis versus cell cycle arrest can be cell-line dependent.[6]

References

- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cellular p53 Inhibitor MDM2 and the Growth Factor Receptor FLT3 as Biomarkers for Treatment Responses to the MDM2-Inhibitor this compound and the MEK1 Inhibitor Cobimetinib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Idasanutlin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idasanutlin (RG7388) is a potent and selective, second-generation small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, this compound blocks the negative regulation of p53, leading to the reactivation of the p53 pathway in cancer cells with wild-type TP53.[1][2] This activation of p53 can induce cell cycle arrest, apoptosis, and senescence, making this compound a promising therapeutic agent in various cancers.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: The MDM2-p53 Pathway

Murine double minute 2 (MDM2) is a crucial negative regulator of the p53 tumor suppressor.[1] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[1] It also directly binds to p53, inhibiting its transcriptional activity.[1] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1] this compound mimics the binding of p53 to MDM2, thereby disrupting their interaction and liberating p53 from MDM2-mediated inhibition.[5]

Caption: this compound blocks the MDM2-p53 interaction, leading to p53 activation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Assay Type | Reference |

| SJSA1 | Osteosarcoma | Wild-type | 10 | MTT Assay | [6] |

| HCT116 | Colon Cancer | Wild-type | 10 | MTT Assay | [6] |

| MV4-11 | Acute Myeloid Leukemia | Wild-type | 55 | CellTiter-Glo | [7] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 35 | CellTiter-Glo | [7] |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-type | N/A (Resistant) | CellTiter-Glo | [7] |

| HL-60 | Promyelocytic Leukemia | Mutant | >2000 | CellTiter-Glo | [7] |

N/A: Not Applicable

Experimental Protocols

A general workflow for in vitro testing of this compound is depicted below.

Caption: A typical workflow for evaluating this compound in vitro.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

p53 wild-type cancer cell lines (e.g., HCT116, SJSA1)

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Perform serial dilutions in complete growth medium to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

p53 wild-type cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.[10] Treat the cells with this compound at concentrations around the IC50 value for 24 to 48 hours.[11]

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[12]

Protocol 3: Western Blot Analysis for p53 Pathway Proteins

This protocol assesses the effect of this compound on the protein levels of p53 and its downstream targets.

Materials:

-

p53 wild-type cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-loading control e.g., GAPDH or α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 6 to 24 hours.[11][13]

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.[13]

Troubleshooting and Interpretation

-

High IC50 values: May indicate resistance, p53 mutation, or issues with the compound's stability or potency. Confirm the p53 status of the cell line.

-

No change in p53 levels: Ensure the cell line has wild-type p53. Check the concentration and incubation time of this compound.

-

Inconsistent results: Maintain consistent cell passage numbers and ensure proper handling and storage of this compound.

By following these detailed protocols, researchers can effectively evaluate the in vitro activity of this compound and further investigate its potential as a targeted cancer therapeutic.

References

- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MDM2-mediated suppression of p53 with this compound: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jrmds.in [jrmds.in]

- 9. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journal.waocp.org [journal.waocp.org]

- 13. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Idasanutlin in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Idasanutlin (also known as RG7388 or RO5503781), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in preclinical mouse models. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound in various cancer models.

Mechanism of Action: p53 Activation

This compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancer cells with wild-type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions. By binding to MDM2 in the p53-binding pocket, this compound prevents this interaction, leading to the stabilization and activation of p53.[1] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in tumor cells.[2][3][4]

Caption: this compound's mechanism of action in the p53 signaling pathway.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various in vivo mouse models as reported in preclinical studies.

Table 1: Oral Administration of this compound in Mouse Models

| Cancer Type | Mouse Strain | Cell Line | Dosage (mg/kg) | Dosing Schedule | Vehicle/Formulation | Key Findings |

| Neuroblastoma | Nude | SH-SY5Y/luc | 75 | Daily, 6x/week for 3 weeks | Hydroxypropylcellulose/Tween-80 | Significant reduction in tumor weight.[5][6] |

| Neuroblastoma | Nude | SMS-KCNR/luc | 75 | Daily, 5x/week for 2 weeks | Hydroxypropylcellulose/Tween-80 | Drastically lower tumor weights compared to single agents.[5] |

| Neuroblastoma | NMRI nu/nu | KCNR | 25 | Daily for 3 weeks | 2% Klucel LF/0.1% Tween 80/0.09% methyl paraben/0.01% propyl paraben | Significant tumor growth inhibition; superior efficacy in combination with venetoclax.[7][8][9] |

| Neuroblastoma | NMRI nu/nu | KP-N-YN | 25 | Daily for 3 weeks | 2% Klucel LF/0.1% Tween 80/0.09% methyl paraben/0.01% propyl paraben | Significant tumor growth inhibition.[7][8] |

| Acute Myeloid Leukemia (AML) | NOD/SCID | MV4-11 (orthotopic) | 30 | Daily for 21 days | Not specified | Increased median survival.[4] |

| Acute Myeloid Leukemia (AML) | NOD/SCID | MOLM-13 (orthotopic) | 30 | Daily for 21 days | Not specified | Superior median survival in combination with venetoclax.[4] |

| Osteosarcoma | Not Specified | SJSA-1 | 25 | Not Specified | Not Specified | Tumor growth inhibition and regression.[10] |

| Osteosarcoma | Not Specified | SJSA-1 | ~50 | Daily | Not Specified | Induction of apoptosis and antiproliferation.[10] |

Table 2: Intravenous Administration of this compound (as prodrug RO6839921) in Mouse Models

| Cancer Type | Mouse Strain | Cell Line | Dosage (mg/kg active this compound) | Dosing Schedule | Formulation | Key Findings |

| Neuroblastoma | Not Specified | SHSY5Y-Luc (orthotopic) | 100 | Single dose | Reconstituted in water | Peak plasma levels at 1 hour; maximal p53 pathway activation at 3-6 hours.[11][12] |

| Neuroblastoma | Not Specified | NB1691-Luc (orthotopic) | 100 | Not Specified | Reconstituted in water | Greater tumor growth inhibition in combination with temozolomide.[11][12] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Neuroblastoma Xenograft Model

This protocol is based on studies using oral gavage for this compound administration in neuroblastoma mouse models.[5][7][8]

1. Animal Model:

- Species: Mouse

- Strain: Athymic Nude (nu/nu) or NMRI nu/nu mice, female, 6-15 weeks old.

- Housing: Maintained in a pathogen-free environment with standard chow and water ad libitum.

2. Cell Culture and Tumor Implantation:

- Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y, SMS-KCNR, or KCNR.

- Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

- Implantation:

- For subcutaneous xenografts, harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of PBS and Matrigel.

- Inject 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

- For orthotopic models, inject cells into the adrenal gland.

- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements or bioluminescence imaging. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

3. This compound Formulation and Administration:

- Formulation 1: Dissolve this compound in a vehicle of hydroxypropylcellulose and Tween-80.[5]

- Formulation 2: Formulate this compound in 2% Klucel LF, 0.1% Tween 80, 0.09% methyl paraben, and 0.01% propyl paraben in sterile water.[9]

- Dosage: Prepare dosing solutions to administer 25-75 mg/kg body weight.

- Administration: Administer the formulated this compound daily via oral gavage.

4. Efficacy Assessment:

- Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width²) / 2.

- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

- Survival: Monitor mice for survival, and euthanize if tumor volume exceeds a predetermined limit or if signs of morbidity are observed.

- Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Intravenous Administration of this compound Prodrug (RO6839921) in a Neuroblastoma Orthotopic Model

This protocol is adapted from studies utilizing the intravenous prodrug of this compound.[11][12]

1. Animal Model:

- Species: Mouse

- Strain: As appropriate for the xenograft model (e.g., immunodeficient mice).

- Housing: Standard housing conditions.

2. Tumor Model:

- Cell Lines: Human neuroblastoma cell lines such as SHSY5Y-Luc or NB1691-Luc.

- Implantation: Establish orthotopic tumors by injecting cells into the adrenal gland.

- Tumor Monitoring: Monitor tumor establishment and growth using bioluminescence imaging.

3. Drug Formulation and Administration:

- Formulation: Reconstitute the clinically formulated RO6839921 in sterile water immediately before use.

- Dosage: Prepare the dosing solution to deliver a dose equivalent to 100 mg/kg of active this compound.

- Administration: Administer the solution via tail vein injection.

4. Pharmacokinetic and Pharmacodynamic Analysis:

- Sample Collection: Collect blood samples at various time points (e.g., 15 min, 30 min, 1h, 3h, 6h, 24h) post-injection for pharmacokinetic analysis of active this compound levels.

- Tissue Collection: Harvest tumors at specified time points (e.g., 3h, 6h, 24h) for pharmacodynamic analysis.

- PD Biomarkers: Assess the activation of the p53 pathway in tumor tissues by measuring the levels of p53, p21, and MDM2 via Western blot or ELISA.

Experimental Workflow Visualization

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Screening Identifies this compound as a Resensitizing Drug for Venetoclax-Resistant Neuroblastoma Cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 8. High-throughput screening identifies this compound as a resensitizing drug for venetoclax-resistant neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. watermark02.silverchair.com [watermark02.silverchair.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Idasanutlin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idasanutlin (also known as RG7388 or RO5503781) is a potent and selective, second-generation small molecule inhibitor of the p53-MDM2 interaction.[1] By binding to MDM2, this compound blocks the negative regulation of the tumor suppressor p53, leading to the reactivation of the p53 pathway. This results in cell cycle arrest, apoptosis, and inhibition of tumor growth in cancer cells with wild-type p53.[2][3] These application notes provide detailed protocols for the solubilization and use of this compound in common preclinical research settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₁H₂₉Cl₂F₂N₃O₄ |

| Molecular Weight | 616.48 g/mol [4][5] |

| Appearance | White solid[4] |

| CAS Number | 1229705-06-9[5] |

Solubility Data

This compound is a hydrophobic molecule with poor aqueous solubility.[6] The choice of solvent is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments.

| Solvent | Concentration | Remarks |

| For In Vitro Applications | ||

| Dimethyl Sulfoxide (DMSO) | ≥ 45 mg/mL[5] | Recommended for preparing high-concentration stock solutions. Sonication may be required.[4] |

| 55 mg/mL (89.22 mM)[4] | ||

| 61.65 mg/mL (100 mM)[2] | ||

| 100 mg/mL (162.21 mM) | Use fresh, moisture-free DMSO. | |

| Ethanol | 8 mg/mL (12.97 mM) | Heating is recommended to aid dissolution.[4] |

| Water | < 1 mg/mL | Insoluble or slightly soluble.[4] |

| For In Vivo Applications | ||

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.06 mM) | Clear solution.[7] |

| 20% Cremophor EL | 5 mg/mL (8.11 mM) | Suspension.[4] |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% ddH₂O | - | Prepare fresh for immediate use.[6] |

| 0.5% HPMC / 1% Tween-80 in Saline | 10 mg/mL (16.22 mM) | Suspended solution, requires sonication.[7] |

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 162.2 µL of DMSO per 1 mg of this compound, based on a molecular weight of 616.48 g/mol ).

-

Vortex the solution thoroughly for 2-3 minutes to dissolve the powder.

-

If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

-

Store the stock solutions at -20°C or -80°C. For short-term storage (up to 2 weeks), aliquots can be kept at 4°C. Avoid repeated freeze-thaw cycles.[8]

In Vitro Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line with wild-type p53 (e.g., MCF-7, SJSA-1)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of p53 Pathway Activation

Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target, p21.

Materials:

-

Cancer cell line with wild-type p53

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.05, 0.5, 5 µM) or DMSO as a vehicle control for a specified time (e.g., 8 or 24 hours).[9]

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-